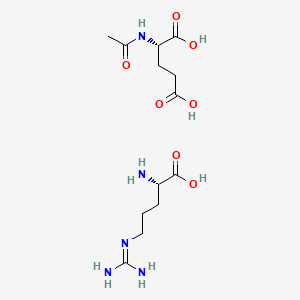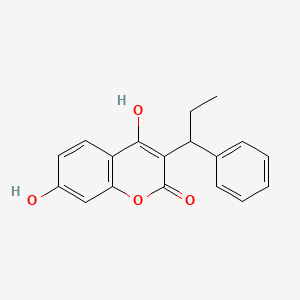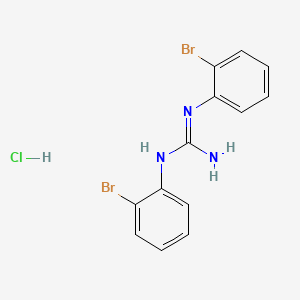
N,N'-Bis(bromophenyl)guanidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(bromophenyl)guanidine monohydrochloride is a chemical compound with the molecular formula C13H12Br2ClN3 It is known for its unique structure, which includes two bromophenyl groups attached to a guanidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(bromophenyl)guanidine monohydrochloride typically involves the reaction of guanidine with bromophenyl derivatives. One common method includes the reaction of guanidine hydrochloride with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(bromophenyl)guanidine monohydrochloride may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(bromophenyl)guanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or bromophenyl derivatives.
Reduction: Formation of amines or reduced guanidine derivatives.
Substitution: Formation of substituted guanidine compounds with various functional groups.
Applications De Recherche Scientifique
N,N’-Bis(bromophenyl)guanidine monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(bromophenyl)guanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl groups enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways. The guanidine core plays a crucial role in stabilizing the compound and facilitating its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Robenidine hydrochloride: Another guanidine derivative with antimicrobial properties.
Nicarbazin: Used as an anticoccidial agent in veterinary medicine.
Lasalocid: An ionophore used in animal feed.
Uniqueness
N,N’-Bis(bromophenyl)guanidine monohydrochloride is unique due to its dual bromophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93983-08-5 |
|---|---|
Formule moléculaire |
C13H12Br2ClN3 |
Poids moléculaire |
405.51 g/mol |
Nom IUPAC |
1,2-bis(2-bromophenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C13H11Br2N3.ClH/c14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15;/h1-8H,(H3,16,17,18);1H |
Clé InChI |
XAEXCQIEPLOBIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=NC2=CC=CC=C2Br)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


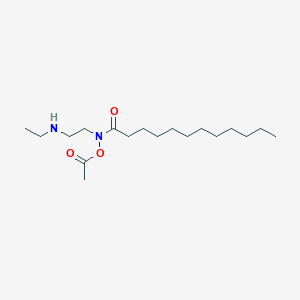
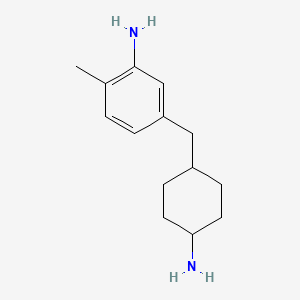
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
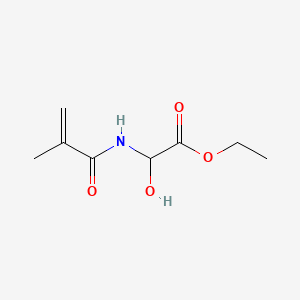
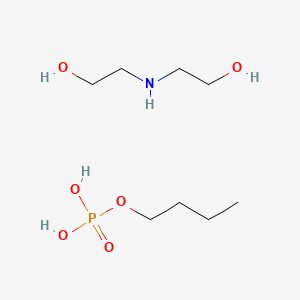
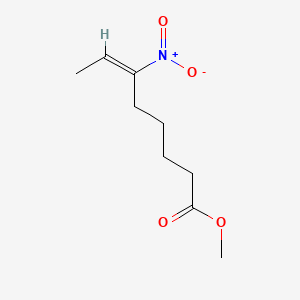
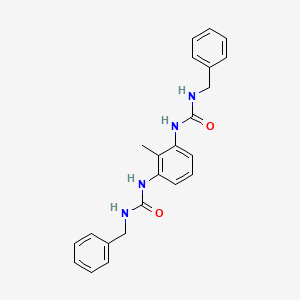
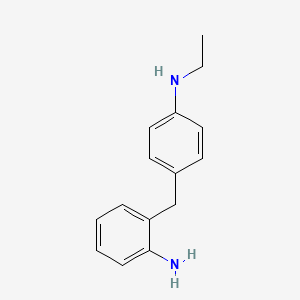
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)


